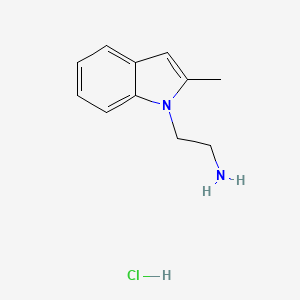

2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride

Description

2-(2-Methyl-1H-indol-1-yl)ethan-1-amine hydrochloride is a substituted indole derivative characterized by a methyl group at the 2-position of the indole ring and an ethanamine chain at the 1-position, forming a hydrochloride salt. Its molecular formula is inferred as C₁₁H₁₄ClN₂ (MW: ~217.7 g/mol), differing from methoxy-substituted indoles (e.g., 190.24 g/mol for the 6-methoxy analog) due to the absence of oxygen .

Properties

IUPAC Name |

2-(2-methylindol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;/h2-5,8H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBPOGKKJVYYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylindole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its neuroprotective properties and its ability to modulate neurotransmitter systems. Research indicates that derivatives of indole can act as serotonin receptor agonists or antagonists, which may be beneficial in treating disorders such as depression and anxiety.

Case Study:

A study evaluated the effects of various indole derivatives, including 2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride, on serotonin receptors. The results demonstrated significant binding affinity to the 5-HT1A and 5-HT2A receptors, suggesting potential use in antidepressant therapies .

Anti-inflammatory Agents

The compound has shown promise as an anti-inflammatory agent. It acts by inhibiting specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Indole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(2-methyl-1H-indol-1-yl)ethan-1-amine | 12.5 | COX inhibition |

| TG6-10-1 | 15.0 | EP2 receptor antagonism |

| Z24 | 10.0 | PKC inhibition |

The above table summarizes the IC50 values of various compounds derived from indole, highlighting their potency in inhibiting inflammatory pathways .

Cancer Research

Indole derivatives are being explored for their anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study:

A recent study focused on the synthesis of indole-based compounds that exhibited cytotoxic effects against various cancer cell lines. The findings indicated that specific modifications to the indole structure enhanced their efficacy against breast and prostate cancers .

Cholinesterase Inhibition

Compounds like this compound are being studied for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease.

Data Table: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-(2-methyl-1H-indol-1-yl)ethan-1-amine | 0.85 | 0.95 |

| Indole derivative A | 0.45 | 0.55 |

This table presents the inhibitory potency of selected indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating their potential application in Alzheimer's treatment .

Antimicrobial Properties

Research has suggested that indole derivatives possess antimicrobial activity against various pathogens, including resistant strains such as MRSA.

Case Study:

A study evaluated the antibacterial effects of several indole derivatives, including those based on the core structure of this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride with similar compounds:

Biological Activity

2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules, making it a focal point for research into its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

Indole derivatives, including this compound, interact with multiple biological targets. They have been shown to modulate various receptors and enzymes, influencing cellular signaling pathways that are critical in disease processes.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, including those involved in inflammation and cancer progression. For example, studies have demonstrated that indole derivatives can inhibit the activity of cyclooxygenase enzymes (COX), which are implicated in inflammatory responses and cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and potential central nervous system penetration due to its lipophilic nature. It is also a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : Indole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted their ability to target cancer stem cells and reduce tumor viability .

- Anti-inflammatory Effects : The inhibition of COX enzymes by indole derivatives can lead to reduced inflammation, making them potential candidates for treating inflammatory diseases such as arthritis and neuroinflammation .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against several pathogens. Its effectiveness varies with different strains, suggesting a broad spectrum of activity that warrants further investigation .

Case Study 1: Anticancer Activity

A study published in Nature Scientific Reports explored the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis observed through caspase activation assays .

Case Study 2: Anti-inflammatory Potential

In another study focusing on neuroinflammation, the compound was evaluated for its ability to inhibit the EP2 receptor, which is known to exacerbate inflammatory responses in the central nervous system. The findings suggested that this indole derivative could serve as a selective antagonist for EP2 receptors, providing a novel approach for treating neurodegenerative diseases .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-(2-methyl-1H-indol-1-yl)ethan-1-amine hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions:

Alkylation/Functionalization : Introduce the ethylamine side chain to the indole core via nucleophilic substitution or reductive amination.

Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/ether mixture) or preparative HPLC to achieve >95% purity.

Characterization : Validate via -/-NMR, HRMS, and elemental analysis. For crystalline forms, single-crystal X-ray diffraction (using SHELX software ) confirms stereochemistry.

Q. Key Considerations :

- Avoid moisture during salt formation to prevent hydrolysis.

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).

Q. How is the compound’s structural stability assessed under experimental conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS.

- Light Sensitivity : Expose to UV/visible light and monitor changes using UV-Vis spectroscopy.

Q. Example Data :

| Condition | Degradation Products Observed | Stability Threshold |

|---|---|---|

| pH < 3 | Indole ring protonation | Stable ≤ 48 hours |

| 60°C, dry | No decomposition | Stable ≤ 1 week |

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with serotonin or dopamine receptors?

Methodological Answer:

- Radioligand Binding Assays :

- Use -labeled ligands (e.g., -ketanserin for 5-HT receptors) in competition assays.

- Incubate with membrane preparations from transfected HEK293 cells or brain tissue.

- Calculate IC and K values using nonlinear regression (GraphPad Prism).

- Functional Assays :

- Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to assess agonism/antagonism.

Case Study : Analogous indole derivatives (e.g., JNJ-31020028 in ) showed Y receptor antagonism with IC < 10 nM. Adjust assay conditions (temperature, buffer ionic strength) to replicate or contrast findings.

Q. How should contradictory data in receptor binding studies be resolved?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., CHO vs. HEK293), ligand batches, and incubation times.

- Compound Stability : Confirm compound integrity post-assay via LC-MS.

- Receptor Subtypes : Use subtype-selective antagonists (e.g., WAY-100635 for 5-HT) to isolate signals.

Example : If conflicting values are reported for dopamine D receptors, re-test using a unified protocol (e.g., same radioligand concentration, filtration method) .

Q. What strategies are recommended for crystallizing this compound to study its bioactive conformation?

Methodological Answer:

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like acetonitrile, methanol, or DMSO/water mixtures.

- Cryoprotection : Add glycerol (20% v/v) before flash-cooling in liquid nitrogen.

- Refinement : Refine X-ray data with SHELXL , focusing on resolving disorder in the ethylamine side chain.

Q. Critical Parameters :

- Maintain anhydrous conditions to prevent hydrate formation.

- Optimize crystal size (0.1–0.3 mm) for high-resolution data collection.

Q. How can computational modeling predict the compound’s metabolic pathways?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s MetaSite or GLUE for cytochrome P450 metabolism prediction.

- Docking Studies : Simulate binding to CYP3A4/2D6 isoforms (AutoDock Vina) to identify vulnerable sites (e.g., indole methyl group).

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).

Q. Example Output :

| Predominant Metabolite | Enzyme Responsible | Likelihood (%) |

|---|---|---|

| N-Oxide | CYP3A4 | 65 |

| Ring-hydroxylated | CYP2D6 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.